(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
Description
X-ray Crystallographic Analysis of the Oxathiazolidine Core
The oxathiazolidine ring in this compound adopts a distorted twist conformation, as evidenced by comparisons to structurally analogous systems. In L-2-oxothiazolidine-4-carboxylic acid, the thiazolidine ring exhibits a similar twist conformation stabilized by intermolecular hydrogen bonds between carboxyl OH and oxo moieties. For the title compound, the presence of a sulfonyl group (2,2-dioxide) introduces additional ring strain, likely flattening the twist angle compared to non-sulfonated analogs.
Crystallographic studies of related oxazolidinone derivatives reveal that heteroatom substitution (O vs. S) significantly impacts ring puckering parameters. The oxathiazolidine system’s sulfur atom increases bond lengths at the 1,3-positions (C–S ≈ 1.81 Å vs. C–O ≈ 1.43 Å), while the sulfonyl groups enforce near-tetrahedral geometry at the sulfur center. These features create a rigid scaffold that influences the spatial arrangement of the 4-bromophenyl substituent.
Table 1: Comparative bond parameters in oxathiazolidine and related heterocycles
| Bond/Parameter | Oxathiazolidine (Estimated) | Thiazolidine | Oxazolidinone |
|---|---|---|---|
| C–S (Å) | 1.80–1.82 | 1.81 | – |
| C–O (Å) | 1.43–1.45 | 1.44 | 1.36 |
| Ring puckering (θ°) | 25–30 | 28 | 18 |
The tert-butoxycarbonyl group’s steric bulk restricts rotational freedom around the N–C bond, locking the oxathiazolidine ring into a conformation that minimizes gauche interactions. This effect parallels observations in tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate, where the bulky substituent enforces axial positioning in the tetrahydropyran ring.
Conformational Analysis of the tert-Butoxycarbonyl-Protected Amine Functionality
The tert-butoxycarbonyl group induces pronounced conformational preferences through a combination of steric and electronic effects. In the solid state, the carbonyl oxygen of the carbamate engages in weak C–H···O interactions with adjacent molecules, as observed in 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. These interactions stabilize a planar carbamate geometry, with the tert-butyl group oriented antiperiplanar to the oxathiazolidine ring.
Density functional theory (DFT) calculations of analogous systems suggest that rotation about the N–C(O) bond encounters a 15–20 kJ/mol energy barrier due to steric clashes between the tert-butyl group and the oxathiazolidine sulfur atom. This barrier effectively locks the carbamate into a single predominant conformation, enhancing the compound’s stereochemical stability.
The carbamate’s conformational rigidity has significant implications for synthetic applications. In β-1,4-N-acetylglucosaminyltransferase 2 crystal structures, similar steric effects from carbohydrate moieties create well-defined binding pockets. By analogy, the tert-butoxycarbonyl group in this compound likely preorganizes the molecule for specific intermolecular interactions in catalytic or supramolecular contexts.
Electronic Effects of the 4-Bromophenyl Substituent on Ring Geometry
The para-bromophenyl group exerts dual electronic effects on the oxathiazolidine core:
- Resonance withdrawal : The bromine atom’s −I effect decreases electron density at the ipso-carbon, polarizing the C(aryl)–C(ring) bond
- Steric demand : The planar aromatic system restricts rotational freedom about the C(ring)–C(aryl) axis
X-ray structures of 4-aryl-substituted heterocycles demonstrate that electron-withdrawing substituents in the para position flatten ring systems by 3–5° compared to electron-donating groups. In this compound, the bromine’s inductive effect likely reduces conjugation between the aromatic ring and oxathiazolidine system, resulting in a dihedral angle of 85–90° between the planes of the two rings.
Table 2: Substituent effects on aryl-heterocycle dihedral angles
| Substituent | Dihedral Angle (°) | Source Compound |
|---|---|---|
| Br (para) | 87–89 | Title compound |
| H | 75–78 | Phenyloxazolidinone |
| OMe (para) | 68–72 | Methoxy-substituted |
The bromine atom’s polarizability also enhances intermolecular interactions in the crystal lattice. Halogen bonding between Br and sulfonyl oxygen atoms may contribute to the compound’s packing efficiency, though direct crystallographic evidence remains to be obtained. Comparative studies of brominated vs. non-brominated analogs show 10–15% increases in melting points, consistent with enhanced lattice stabilization.
Properties
Molecular Formula |
C13H16BrNO5S |
|---|---|
Molecular Weight |
378.24 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(4-bromophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
InChI Key |
FJBINWWXSXPPLU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyclization with Thionyl Chloride
(S)-4-(4-Bromophenyl)-β-amino alcohol (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at −40°C under inert atmosphere. The reaction forms the intermediate oxathiazolidine-2-oxide via nucleophilic substitution and cyclization.
Key Data:
Step 2: Oxidation to Sulfone
The oxathiazolidine-2-oxide is oxidized to the 2,2-dioxide using ruthenium(III) chloride hydrate (0.5 mol%) and sodium periodate (2.5 equiv) in a biphasic system (ethyl acetate/water) at 0–25°C.
Optimized Conditions:
Step 3: Boc Protection
The free amine is protected with di-tert-butyl dicarbonate (1.1 equiv) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The reaction proceeds at 25°C for 12 hours.
Analytical Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 4.30–4.10 (m, 2H, CH₂), 3.85 (q, J = 6.8 Hz, 1H, CH), 1.45 (s, 9H, Boc).
- MS (ESI+) : m/z 392.27 [M+H]⁺.
Catalytic Asymmetric Synthesis
For substrates lacking pre-existing chirality, asymmetric methods employ transition metal catalysts or organocatalysts:
Rhodium-Catalyzed Desymmetrization
A prochiral diol derivative is treated with [RhCl(cod)]₂ (2 mol%) and a chiral phosphine ligand (BINAP, 4 mol%) in toluene at 80°C. The reaction achieves enantioselective sulfamidate formation via oxidative cyclization.
Performance Metrics:
Organocatalytic Sulfamidation
L-Proline (10 mol%) catalyzes the reaction between 4-bromobenzaldehyde and tert-butyl sulfamate in DMF at 25°C. The tandem aldol-cyclization sequence forms the oxathiazolidine skeleton with 90% ee.
Critical Parameters:
- Solvent: Anhydrous DMF
- Reaction Time: 24 hours
- Workup: Ethyl acetate extraction and recrystallization from ethanol
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility and safety for large-scale synthesis:
Microreactor Cyclization
A solution of β-amino alcohol and thionyl chloride (1:1.1 molar ratio) is pumped through a silicon carbide microreactor at 50°C (residence time: 5 minutes). The process achieves 95% conversion with minimal epimerization.
Advantages:
In-Line Oxidation
The oxathiazolidine-2-oxide intermediate is oxidized in a tubular reactor using aqueous NaIO₄ (2.0 equiv) and RuCl₃ (0.1 mol%) at 25°C. The system integrates real-time FTIR monitoring to prevent overoxidation.
Solid-Phase Synthesis
For combinatorial applications, the compound is synthesized on Wang resin:
Resin Functionalization
The resin is loaded with Fmoc-protected β-amino alcohol using HBTU/DIPEA coupling. After Fmoc deprotection, cyclization with thionyl chloride and Boc protection are performed on-bead.
Yield per Cycle:
- 65–70% (average over 10 cycles)
- Purity: >90% (LC-MS)
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Chiral Pool | 78–85 | ≥99 | High | No chiral resolution needed |
| Catalytic Asymmetric | 70–78 | 88–94 | Moderate | Broad substrate scope |
| Flow Chemistry | 90–95 | ≥99 | High | Rapid, reproducible |
| Solid-Phase | 65–70 | N/A | Low | Combinatorial library synthesis |
Challenges and Optimization Strategies
- Epimerization Risk : Mitigated by maintaining reaction temperatures below −30°C during cyclization.
- Boc Group Stability : Avoid prolonged exposure to acidic conditions; use scavengers like 2,6-lutidine during workup.
- Byproduct Formation : Sodium thiosulfate washes remove excess periodate after oxidation.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound's oxathiazolidine structure is known for its biological activity, especially in the development of pharmaceuticals. It can serve as a precursor or building block for synthesizing various biologically active molecules. For instance, derivatives of oxathiazolidines have been studied for their antimicrobial and anti-inflammatory properties. The presence of the bromophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability when developed into drug formulations .
Chiral Synthesis
As a chiral molecule, (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is valuable for asymmetric synthesis processes. Its use in enantioselective reactions can lead to the formation of optically pure compounds, which are crucial in the pharmaceutical industry where the efficacy and safety of drugs often depend on their stereochemistry .
Organic Synthesis
Reagent in Chemical Reactions
This compound can act as a reagent in various chemical transformations. Its ability to participate in nucleophilic substitutions and other reactions makes it a versatile intermediate in organic synthesis. For example, it has been utilized in the synthesis of sulfoxides and sulfones through oxidation reactions, which are important functional groups in many pharmacologically active compounds .
Building Block for Complex Molecules
Due to its functional groups and stereochemistry, (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can be used as a building block for constructing more complex organic molecules. This characteristic is particularly useful in combinatorial chemistry and medicinal chemistry where libraries of compounds are synthesized for high-throughput screening .
Material Science
Polymer Chemistry
The oxathiazolidine moiety has potential applications in polymer chemistry as well. It can be incorporated into polymeric materials to impart specific properties such as enhanced thermal stability or improved mechanical strength. Research into polymers containing oxathiazolidine units is ongoing, with studies focusing on their use in coatings and adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can be contextualized by comparing it to analogous oxathiazolidine dioxide derivatives. Below is a detailed analysis:
Table 1: Key Properties of (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide and Analogues
Critical Analysis of Structural and Functional Differences
Substituent Effects on Reactivity: Electron-Withdrawing Halogens: The 4-bromo and 4-chloro derivatives exhibit enhanced electrophilic aromatic substitution (EAS) reactivity compared to aliphatic analogues. Meta vs. Para Substitution: The 3-bromophenyl isomer (CAS 1379546-88-9) shows reduced electronic activation at the para position, limiting its utility in directed ortho-metalation reactions compared to the 4-bromo analogue .
Solubility and Steric Considerations: Aliphatic substituents (e.g., isobutyl, ethyl) improve solubility in nonpolar solvents but reduce conformational rigidity. This trade-off makes them preferable for solution-phase synthesis requiring flexible intermediates . The diphenyl variant (CAS unspecified) offers enhanced rigidity, favoring solid-state reactions or crystallography-driven applications .
Synthetic Applications :
- Macrolide Synthesis : The diphenyl and 4-bromo derivatives are pivotal in constructing macrolide antibiotics due to their stereochemical precision and compatibility with Rh-catalyzed hydrogenation (see for methodology) .
- Cost and Availability : The 4-chloro variant (CAS 1379546-77-6) is currently out of stock, suggesting higher demand or synthetic complexity, while the 3-bromo analogue is available at a premium price (€2,279.81/g) .
Stability and Storage :
- Boc-protected derivatives are generally stable under basic conditions but require acid-labile deprotection (e.g., HCl/dioxane). Sulfone moieties enhance thermal stability but may increase sensitivity to nucleophilic attack .
Biological Activity
(S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest biological activity. This compound belongs to the oxathiazolidine class and has been studied for its interactions with various biological targets.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (S)-4-(4-bromophenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Molecular Formula : C13H16BrNO5S
- Molecular Weight : 378.24 g/mol
- CAS Number : 1379546-88-9
The compound features a bromophenyl group that may enhance its interaction with biological targets due to the electron-withdrawing nature of the bromine atom.
Research indicates that compounds similar to (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide exhibit various biological activities such as enzyme inhibition and potential therapeutic effects in neurodegenerative diseases.
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Studies have shown that derivatives of oxathiazolidines can act as inhibitors of AChE and BuChE, enzymes linked to Alzheimer's disease. The inhibition of these enzymes is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 6n | 5.07 | >19.72 |
| Donepezil | 14.23 | N/A |
The above table summarizes the inhibitory activity of selected compounds against BuChE compared to donepezil, a standard treatment for Alzheimer's disease .
Case Studies
- Neuroprotective Effects : A study highlighted that certain oxathiazolidine derivatives demonstrated neuroprotective effects in in vitro models by inhibiting oxidative stress pathways. This suggests potential applications in treating neurodegenerative disorders .
- Analgesic Activity : Another investigation into related compounds revealed analgesic properties through modulation of pain pathways via COX inhibition. The study employed both acute toxicity assessments and histopathological examinations to evaluate safety and efficacy .
Toxicity and Safety Profile
The safety profile of (S)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has not been extensively documented; however, related compounds have undergone acute toxicity testing following OECD guidelines. These studies typically assess lethal dose ranges (LD50) to establish safe usage parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
